Menin-MLL inhibitor 19

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Menin-MLL inhibitor 19 is a small molecule inhibitor designed to disrupt the interaction between menin and the mixed lineage leukemia (MLL) protein. By inhibiting this interaction, this compound aims to halt the progression of leukemia and promote the differentiation of leukemic cells .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Menin-MLL-Inhibitor 19 umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Kupplung. Ein berichteter Syntheseweg beinhaltet die folgenden Schritte :

- Bildung eines Cyclopentan-1-ol-Derivats durch eine Reihe von Reaktionen unter Beteiligung von Thieno[2,3-d]pyrimidin- und Pyridazinderivaten.

- Kupplung des Cyclopentan-1-ol-Derivats mit einem Phenylmethylamin-Derivat unter bestimmten Bedingungen, um das Endprodukt zu erhalten.

Industrielle Produktionsmethoden: Die industrielle Produktion von Menin-MLL-Inhibitor 19 würde wahrscheinlich eine Optimierung des Synthesewegs beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung fortschrittlicher Reinigungsverfahren wie Chromatographie und Kristallisation umfassen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Menin-MLL-Inhibitor 19 unterliegt während seiner Synthese hauptsächlich Substitutionsreaktionen. Die wichtigsten Schritte umfassen nukleophile Substitutions- und Kupplungsreaktionen .

Häufige Reagenzien und Bedingungen:

- Thieno[2,3-d]pyrimidinderivate

- Pyridazinderivate

- Phenylmethylaminderivate

- Lösungsmittel wie Dimethylsulfoxid (DMSO) und Methanol

- Katalysatoren und Basen wie Kaliumcarbonat (K2CO3) und Palladium auf Kohlenstoff (Pd/C)

Hauptprodukte: Das Hauptprodukt dieser Reaktionen ist die endgültige Menin-MLL-Inhibitor 19-Verbindung, die sich durch ihre Fähigkeit auszeichnet, an das Menin-Protein zu binden und dessen Interaktion mit MLL zu stören .

Wissenschaftliche Forschungsanwendungen

Menin-MLL-Inhibitor 19 hat ein großes Potenzial in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie und Medizin :

Chemie: Es dient als Modellverbindung zur Untersuchung von Protein-Protein-Interaktionen und zur Entwicklung niedermolekularer Inhibitoren.

Biologie: Es wird verwendet, um die Rolle von Menin-MLL-Interaktionen in zellulären Prozessen und der Genregulation zu untersuchen.

Medizin: Die Hauptanwendung liegt in der Behandlung von akuten Leukämien, die durch KMT2A-Umlagerungen oder NPM1-Mutationen getrieben werden. .

Industrie: Potenzielle Anwendungen umfassen die Entwicklung neuer Therapeutika und die Optimierung von Arzneimittelverabreichungssystemen.

5. Wirkmechanismus

Menin-MLL-Inhibitor 19 übt seine Wirkung aus, indem er an das Menin-Protein bindet und so dessen Interaktion mit dem MLL-Protein verhindert . Diese Störung führt zur Herunterregulierung onkogenischer Signalwege und fördert die Differenzierung leukämischer Zellen. Die beteiligten molekularen Zielstrukturen umfassen das Menin-Protein und die MLL-Fusionsproteine, die für die Leukämogenese entscheidend sind .

Wirkmechanismus

Menin-MLL inhibitor 19 exerts its effects by binding to the menin protein, thereby preventing its interaction with the MLL protein . This disruption leads to the downregulation of oncogenic pathways and promotes the differentiation of leukemic cells. The molecular targets involved include the menin protein and the MLL fusion proteins, which are critical for leukemogenesis .

Vergleich Mit ähnlichen Verbindungen

Menin-MLL-Inhibitor 19 gehört zu einer größeren Klasse von Menin-Inhibitoren, zu denen Verbindungen wie SNDX-5613 (Revumenib), KO-539 (Ziftomenib) und DS-1594a gehören . Im Vergleich zu diesen Verbindungen hat Menin-MLL-Inhibitor 19 in präklinischen Studien einzigartige Bindungseigenschaften und Wirksamkeit gezeigt . Die folgende Tabelle zeigt einen Vergleich ähnlicher Verbindungen:

| Verbindung | Einzigartige Merkmale |

|---|---|

| SNDX-5613 | Hohe Wirksamkeit in klinischen Studien für KMT2A-umgelagerte Leukämien |

| KO-539 | Akzeptable Verträglichkeit in klinischen Studien gezeigt |

| DS-1594a | Potenter, oral verfügbarer niedermolekularer Inhibitor |

| Menin-MLL-Inhibitor 19 | Einzigartige Bindungseigenschaften und präklinische Wirksamkeit |

Eigenschaften

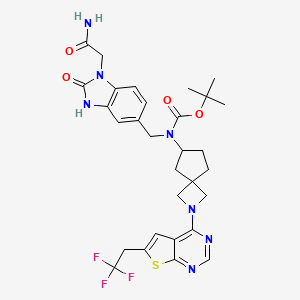

IUPAC Name |

tert-butyl N-[[1-(2-amino-2-oxoethyl)-2-oxo-3H-benzimidazol-5-yl]methyl]-N-[2-[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]-2-azaspiro[3.4]octan-6-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34F3N7O4S/c1-28(2,3)44-27(43)39(12-17-4-5-22-21(8-17)37-26(42)40(22)13-23(34)41)18-6-7-29(10-18)14-38(15-29)24-20-9-19(11-30(31,32)33)45-25(20)36-16-35-24/h4-5,8-9,16,18H,6-7,10-15H2,1-3H3,(H2,34,41)(H,37,42) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUBBZUWVZBXTGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC1=CC2=C(C=C1)N(C(=O)N2)CC(=O)N)C3CCC4(C3)CN(C4)C5=C6C=C(SC6=NC=N5)CC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34F3N7O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

645.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.